3-(6-Chloropyridine-2-carbonyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride
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Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
Pyridine derivatives can be synthesized through various methods. One such method involves the construction of biologically active diversely functionalized bicyclo nonanes . Another method involves the use of iodobenzene-catalyzed reactions .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite complex. The compound seems to contain a bicyclo nonane structure, which is a common structural motif found in many terpenoid structures .Chemical Reactions Analysis
Pyridine and its derivatives can undergo a variety of chemical reactions. For example, raising the bromination temperature can affect both the regioselectivity and the product homogeneity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 4-Chloropyridine-2-carbonyl chloride hydrochloride, the molecular weight is 176 .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research and development of pyridine derivatives are vast. New derivatives are continually being synthesized and evaluated for their biological activities . These compounds have potential applications in medicinal chemistry, particularly in the development of new drugs .
Properties
IUPAC Name |
(6-chloropyridin-2-yl)-(3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O.ClH/c14-12-3-1-2-11(16-12)13(18)17-7-6-9-4-5-10(8-17)15-9;/h1-3,9-10,15H,4-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYZUGPWJDUHTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCC1N2)C(=O)C3=NC(=CC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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